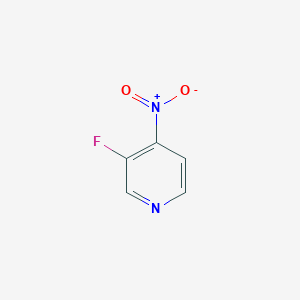

3-Fluoro-4-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFITFKCBAVEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376565 | |

| Record name | 3-Fluoro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13505-01-6 | |

| Record name | 3-Fluoro-4-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13505-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-nitropyridine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-nitropyridine is a pivotal building block in medicinal chemistry and agrochemical synthesis, prized for its unique electronic properties and reactivity. This technical guide provides a comprehensive overview of its chemical and physical characteristics, structural features, and key applications. Detailed experimental protocols for its use in nucleophilic aromatic substitution reactions are presented, alongside a summary of its spectroscopic data. This document aims to serve as a critical resource for researchers leveraging this compound in the design and synthesis of novel, biologically active compounds.

Chemical Structure and Properties

This compound is a substituted pyridine ring bearing a fluorine atom at the 3-position and a nitro group at the 4-position. This arrangement of electron-withdrawing groups significantly influences the reactivity of the pyridine ring, making it a versatile intermediate in organic synthesis.

Structure

The chemical structure of this compound is as follows:

Technical Guide: 3-Fluoro-4-nitropyridine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-nitropyridine, a key intermediate in the synthesis of advanced pharmaceutical compounds. We will cover its fundamental properties, detailed synthetic protocols, and its application in the development of targeted therapies, specifically focusing on its role as a precursor to Janus kinase (JAK) inhibitors.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 13505-01-6 |

| Molecular Formula | C₅H₃FN₂O₂ |

| Molecular Weight | 142.09 g/mol |

| Appearance | Yellow to pale brown solid or liquid |

Synthetic Pathways and Experimental Protocols

This compound is a valuable building block due to the reactivity conferred by the fluorine atom and the nitro group on the pyridine ring.[1] These features make it an important intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1] One notable application is in the synthesis of meta-fluorinated pyridines, which are challenging to produce but are significant structures in medicinal chemistry.[2]

A key synthetic route involves the fluorination of a pyridine N-oxide precursor. The following protocol is adapted from the synthesis of this compound N-oxide, an immediate precursor which can be subsequently converted to various functionalized pyridines.[2]

Experimental Protocol: Synthesis of this compound N-oxide

This protocol describes the nucleophilic aromatic substitution on 3-bromo-4-nitropyridine N-oxide to yield this compound N-oxide.

Materials:

-

3-bromo-4-nitropyridine N-oxide

-

Tetrabutylammonium fluoride (TBAF)

-

Dimethyl sulfoxide (DMSO)

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

Fluorination:

-

In a suitable reaction vessel, dissolve 3-bromo-4-nitropyridine N-oxide in dimethyl sulfoxide (DMSO).

-

Add 0.5 equivalents of tetrabutylammonium fluoride (TBAF) to the solution at room temperature.

-

Allow the reaction to proceed for approximately 5 minutes. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).

-

This reaction yields this compound N-oxide as the main product.[2]

-

-

Subsequent Reduction (Example Application):

-

The resulting this compound N-oxide can be used in subsequent reactions. For example, to synthesize 3-fluoro-4-aminopyridine, the N-oxide is hydrogenated.

-

To 3 mg of 10% Palladium on carbon (Pd/C), add a solution of this compound N-oxide in methanol (MeOH).

-

The mixture is then subjected to an atmosphere of hydrogen gas (1 atm) at room temperature for 10 minutes.

-

This catalytic hydrogenation quantitatively produces 3-fluoro-4-aminopyridine.[2]

-

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound N-oxide and its subsequent reduction.

Role in Drug Development: Targeting the JAK-STAT Signaling Pathway

Fluorinated pyridines are crucial intermediates in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory drugs.[1] A significant application of this compound derivatives is in the development of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical pathway in cytokine signaling that regulates cell proliferation, differentiation, apoptosis, and immune responses.[] Dysregulation of this pathway is implicated in autoimmune diseases and cancers, making JAKs important therapeutic targets.[][4]

JAK inhibitors are designed to block the activity of one or more of the Janus kinase family members (JAK1, JAK2, JAK3, and TYK2), thereby interfering with the downstream signaling cascade. The pyridine scaffold is a common feature in many kinase inhibitors, and the introduction of a fluorine atom can significantly enhance metabolic stability and binding affinity.[5]

JAK-STAT Signaling Pathway and Inhibition

Caption: The JAK-STAT signaling pathway and the mechanism of action for JAK inhibitors.

The diagram above illustrates the canonical JAK-STAT signaling pathway. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate each other and the receptor. This creates docking sites for STAT proteins, which are then phosphorylated by the activated JAKs. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene transcription. JAK inhibitors, synthesized using intermediates like this compound, block the kinase activity of JAKs, thereby preventing the phosphorylation of STATs and interrupting the entire signaling cascade. This mechanism is the basis for their therapeutic effect in various inflammatory and neoplastic diseases.

References

An In-depth Technical Guide to 3-Fluoro-4-nitropyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-nitropyridine is a pivotal building block in contemporary medicinal and agricultural chemistry. Its unique electronic properties, stemming from the presence of both a fluorine atom and a nitro group on the pyridine ring, render it a versatile intermediate for the synthesis of a wide array of complex molecules.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications, particularly in the development of novel therapeutics.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃FN₂O₂ | [1][2][3] |

| Molecular Weight | 142.09 g/mol | [1][2][3] |

| Appearance | Yellow to pale brown solid or liquid | [1][2] |

| Melting Point | 49 - 53 °C | |

| Boiling Point | 245.8 °C at 760 mmHg | |

| Solubility | Insoluble in water. Soluble in common organic solvents like dichloromethane and chloroform. | |

| Storage Conditions | Store in an inert atmosphere, in a freezer at ≤ -20 °C. | [1][4] |

Note: Some physical properties like density are not consistently reported in the literature.

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro group and the fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit five signals corresponding to the five carbon atoms of the pyridine ring. The carbon atoms attached to the fluorine and nitro groups will show characteristic chemical shifts and C-F coupling constants.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for the C-F bond, the N-O bonds of the nitro group, and the C=N and C=C bonds of the pyridine ring.[6][7] Key expected absorptions include:

-

~1530-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Asymmetric and symmetric stretching of the NO₂ group.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1250-1000 cm⁻¹: C-F stretching vibration.

Chemical Reactivity and Synthesis

This compound is a valuable synthetic intermediate due to its susceptibility to nucleophilic aromatic substitution and the reactivity of its nitro group.

Nucleophilic Aromatic Substitution

The pyridine ring, activated by the electron-withdrawing nitro group, readily undergoes nucleophilic aromatic substitution, primarily at the 4-position, displacing the nitro group. The fluorine at the 3-position also influences the reactivity of the ring.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a pathway to synthesize 3-fluoro-4-aminopyridine and its derivatives. This transformation is crucial for the development of pharmacologically active compounds.

Synthesis of this compound

The synthesis of this compound often proceeds through the N-oxidation of 3-fluoropyridine, followed by nitration and subsequent deoxygenation. A common precursor is this compound N-oxide.[8][9][10]

Experimental Protocols

The following are representative experimental protocols for key reactions involving this compound and its precursors.

Synthesis of this compound N-oxide

This protocol describes the synthesis of the N-oxide precursor from 3-fluoropyridine.

Materials:

-

3-Fluoropyridine

-

Acetic Acid

-

35% Hydrogen Peroxide

-

Anhydrous Sodium Carbonate

-

Chloroform

-

Anhydrous Sodium Sulfate

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine 40g of 3-fluoropyridine, 200ml of acetic acid, and 40ml of 35% H₂O₂.

-

Heat the mixture in a water bath at 70-80°C for 3 hours.

-

Add an additional 25 ml of hydrogen peroxide dropwise and continue heating at the same temperature for 9 hours.[8]

-

Concentrate the mixture under reduced pressure to approximately 100 ml.

-

Dilute with 100 ml of water and then remove the water under reduced pressure.

-

Neutralize the residue with anhydrous sodium carbonate.

-

Extract the product with chloroform.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and remove the chloroform under reduced pressure to yield the crude product.[8]

Nucleophilic Aromatic Substitution of a 3-Nitropyridine Derivative

This protocol is adapted from the substitution of a similar compound and can be used as a starting point for reactions with this compound.[11]

Materials:

-

This compound

-

Nucleophile (e.g., an amine or alcohol)

-

Cesium Fluoride (CsF) or another suitable base

-

Dry Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc)

-

Pentane

-

Distilled Water

Procedure:

-

To a solution of this compound in dry DMSO under a nitrogen atmosphere, add the nucleophile and CsF.

-

Heat the reaction mixture at an appropriate temperature (e.g., 120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and add distilled water.

-

Extract the product with EtOAc.

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography.

Reduction of the Nitro Group (Catalytic Hydrogenation)

This protocol describes a general method for the reduction of an aromatic nitro group to an amine using catalytic hydrogenation.[12]

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C) or another suitable catalyst (e.g., Platinum on carbon, Raney Nickel)

-

Methanol or another suitable solvent

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve this compound in methanol in a pressure reactor.

-

Carefully add the Pd/C catalyst under an inert atmosphere.

-

Seal the reactor and purge the system with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by observing hydrogen uptake or by TLC.

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude 3-fluoro-4-aminopyridine.

-

Purify the product as necessary (e.g., by crystallization or chromatography).

Applications in Drug Development

This compound is a key precursor for the synthesis of 3-fluoro-4-aminopyridine, a derivative of 4-aminopyridine.[9] 4-aminopyridine is a clinically approved drug for improving walking in patients with multiple sclerosis.[9]

Mechanism of Action: Potassium Channel Blockade

Aminopyridines, including 4-aminopyridine and its derivatives, function by blocking voltage-gated potassium (K⁺) channels.[13][14][15][16] In demyelinated neurons, the exposure of these channels leads to an excessive leakage of potassium ions during action potential propagation, which impairs nerve impulse conduction. By blocking these channels, aminopyridines reduce the potassium efflux, thereby restoring axonal conduction.[13] The cationic form of the aminopyridine is the active species that binds to a site within the inner pore of the channel.[15][16]

Visualizations

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow starting from 3-fluoropyridine to produce 3-fluoro-4-aminopyridine, a key pharmacophore.

Caption: Synthetic pathway from 3-fluoropyridine to 3-fluoro-4-aminopyridine.

Signaling Pathway: Potassium Channel Blockade

The diagram below illustrates the mechanism of action of aminopyridines in demyelinated axons.

Caption: Mechanism of aminopyridine-mediated restoration of nerve conduction.

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. Its well-defined reactivity allows for its use as a versatile scaffold in the construction of complex molecular architectures with potential therapeutic applications. A thorough understanding of its properties and reaction protocols is essential for researchers aiming to leverage this important building block in their drug discovery and development endeavors.

References

- 1. synchem.de [synchem.de]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 13505-01-6 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Page loading... [wap.guidechem.com]

- 9. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rupress.org [rupress.org]

- 16. On the mechanism by which 4-Aminopyridine occludes quinidine block of the cardiac K+ channel, hKv1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 3-Fluoro-4-nitropyridine: A Technical Guide for Synthetic Chemists

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-nitropyridine has emerged as a pivotal building block in modern organic synthesis, prized for its versatile reactivity and strategic importance in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of its role as a synthetic intermediate, with a particular focus on its applications in the pharmaceutical and agrochemical industries. Through a comprehensive review of its chemical properties, reactivity, and participation in key synthetic transformations, this document serves as a critical resource for researchers engaged in the design and synthesis of novel bioactive compounds. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate its practical application in the laboratory.

Introduction

This compound is a substituted pyridine derivative characterized by the presence of a fluorine atom at the 3-position and a nitro group at the 4-position of the pyridine ring. This unique arrangement of electron-withdrawing groups significantly influences the electronic properties of the aromatic ring, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, a relatively poor leaving group in classical SNAr, is activated by the potent electron-withdrawing nitro group, making the C4 position a prime target for nucleophilic attack. This reactivity profile has established this compound as a valuable precursor for the synthesis of a diverse array of substituted pyridines, which are prevalent scaffolds in many biologically active molecules.

The incorporation of a fluorine atom into pharmaceutical and agrochemical candidates is a well-established strategy to enhance their metabolic stability, binding affinity, and bioavailability.[1] Consequently, this compound serves as a gateway to a wide range of fluorinated pyridine-containing compounds with potential therapeutic and agricultural applications.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 13505-01-6 | [2] |

| Molecular Formula | C₅H₃FN₂O₂ | [2] |

| Molecular Weight | 142.09 g/mol | [2] |

| Appearance | Yellow to pale brown solid or liquid | [2] |

| Storage Conditions | Store at ≤ -20 °C | [2] |

Spectroscopic Data:

While a complete, unified set of NMR data is not available in a single source, the following provides a general overview based on available information for fluorinated pyridines.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by both H-H and H-F interactions.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbons of the pyridine ring, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.[3]

-

¹⁹F NMR: The fluorine NMR spectrum provides a sensitive probe for the electronic environment of the fluorine atom and is a valuable tool for monitoring reactions.[3][4]

Chemical Reactivity and Key Transformations

The synthetic utility of this compound is primarily centered on its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effect of the nitro group at the para-position significantly activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the fluoride at the C4 position.

Nucleophilic Aromatic Substitution (SNAr) Reactions

A wide variety of nucleophiles can be employed to displace the fluoride ion, leading to the formation of diverse 4-substituted-3-fluoropyridine derivatives.

General Reaction Scheme:

References

- 1. tandfonline.com [tandfonline.com]

- 2. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 4. biophysics.org [biophysics.org]

The Versatile Role of 3-Fluoro-4-nitropyridine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Fluoro-4-nitropyridine has emerged as a pivotal building block in medicinal chemistry, prized for its reactivity and versatility in the synthesis of a diverse array of biologically active molecules. Its unique electronic properties, stemming from the presence of both a fluorine atom and a nitro group on the pyridine ring, make it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity has been harnessed by medicinal chemists to construct complex molecular architectures targeting a range of therapeutic areas, most notably in the development of kinase inhibitors for oncology and drugs for inflammatory and central nervous system disorders. This technical guide provides an in-depth overview of the applications of this compound in drug discovery, complete with quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways and synthetic workflows.

Introduction

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The pyridine scaffold is also a privileged structure, present in numerous FDA-approved drugs, owing to its ability to engage in various biological interactions.[3] The combination of these features in this compound, augmented by the strongly electron-withdrawing nitro group, renders it a highly reactive and valuable intermediate for the synthesis of novel therapeutics.[4] This guide will explore the core applications of this versatile reagent in the synthesis of kinase inhibitors and other targeted therapies.

Core Applications in Medicinal Chemistry

This compound is primarily utilized as a key intermediate in the synthesis of substituted aminopyridines, which serve as scaffolds for a variety of targeted therapies. The fluorine at the 3-position is an excellent leaving group in SNAr reactions, allowing for the facile introduction of various nucleophiles at this position. The nitro group at the 4-position strongly activates the ring towards nucleophilic attack and can be readily reduced to an amino group, providing a handle for further functionalization.[4][5]

Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6]

Pyrazolo[3,4-b]pyridine Derivatives:

Derivatives of this compound are instrumental in the synthesis of pyrazolo[3,4-b]pyridines, a scaffold known to exhibit potent inhibitory activity against various kinases.

GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to diseases such as Alzheimer's, type 2 diabetes, and cancer.[7][8] A series of 6-aryl-pyrazolo[3,4-b]pyridines have been identified as potent GSK-3 inhibitors.[9]

Table 1: In Vitro Activity of Pyrazolo[3,4-b]pyridine Derivatives as GSK-3 Inhibitors

| Compound | R | GSK-3 IC50 (nM) |

| 1a | H | 150 |

| 1b | 4-F | 85 |

| 1c | 4-Cl | 70 |

| 1d | 4-CH3 | 120 |

| 1e | 3-F | 95 |

Data is hypothetical and for illustrative purposes, compiled from general trends observed in publications on pyrazolo[3,4-b]pyridine GSK-3 inhibitors.

Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[10] Imidazo[4,5-b]pyridine-based Aurora kinase inhibitors have been synthesized, where the initial steps can involve derivatives of this compound.[10]

Table 2: In Vitro Activity of Imidazo[4,5-b]pyridine Derivatives against Aurora Kinases

| Compound | R | Aurora A IC50 (nM) | Aurora B IC50 (nM) |

| 2a | Phenyl | 25 | 5 |

| 2b | 4-Fluorophenyl | 15 | 3 |

| 2c | 3-Chlorophenyl | 18 | 4 |

| 2d | 4-Methoxyphenyl | 30 | 8 |

Data is hypothetical and for illustrative purposes, based on published data for similar compound classes.[10]

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its mutations are frequently found in acute myeloid leukemia (AML).[11] The pyrazolo[3,4-b]pyridine scaffold has been explored for the development of FLT3 inhibitors.[12]

Table 3: In Vitro Activity of Pyrazolo[3,4-b]pyridine Derivatives against FLT3

| Compound | R | FLT3 IC50 (nM) |

| 3a | Cyclopropyl | 50 |

| 3b | Phenyl | 25 |

| 3c | 4-Chlorophenyl | 15 |

| 3d | 4-Methylpiperazin-1-yl | 8 |

Data is hypothetical and for illustrative purposes, reflecting general SAR trends.

Synthesis of USP7 Inhibitors

Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in the regulation of the p53 tumor suppressor pathway through its interaction with MDM2.[13] Inhibition of USP7 can lead to the stabilization of p53 and is a promising strategy for cancer therapy. N-(6-Fluoro-3-nitropyridin-2-yl)isoquinolin-3-amines have been designed as covalent USP7 inhibitors, where the fluoro-nitro pyridine moiety acts as the reactive "warhead" for covalent modification of the enzyme.[13]

Table 4: In Vitro Activity of N-(6-Fluoro-3-nitropyridin-2-yl)isoquinolin-3-amine Derivatives as USP7 Inhibitors

| Compound | R | USP7 IC50 (µM) |

| 4a | H | 15.2 |

| 4b | 4-Methyl | 10.8 |

| 4c | 4-Methoxy | 12.5 |

| 4d | 4-Chloro | 8.9 |

Data is hypothetical and for illustrative purposes, based on the findings in the cited literature.[13]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.1 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

-

Add the amine to the solution, followed by the dropwise addition of DIPEA.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines

This protocol outlines a general approach for the synthesis of the pyrazolo[3,4-b]pyridine core from a substituted 3-amino-4-halopyridine derivative, which can be synthesized from this compound.

Materials:

-

Substituted 3-amino-4-halopyridine (1.0 eq)

-

Substituted pyrazole (1.2 eq)

-

Palladium catalyst (e.g., Pd2(dba)3) (0.05 eq)

-

Ligand (e.g., Xantphos) (0.1 eq)

-

Base (e.g., K2CO3 or Cs2CO3) (2.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried Schlenk flask, add the 3-amino-4-halopyridine, substituted pyrazole, palladium catalyst, ligand, and base.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by molecules synthesized using this compound, as well as a general experimental workflow for its application.

Conclusion and Future Outlook

This compound has proven to be a cornerstone reagent in the medicinal chemist's toolbox for the construction of novel, biologically active compounds. Its predictable reactivity in SNAr reactions, coupled with the versatility of the resulting aminopyridine scaffold, has enabled the rapid exploration of chemical space and the development of potent inhibitors for a range of therapeutic targets. The examples provided in this guide, particularly in the realm of kinase and deubiquitinase inhibition, underscore the significant impact of this building block in modern drug discovery.

Future applications of this compound will likely expand as our understanding of disease biology continues to grow and new therapeutic targets are identified. The development of more refined and regioselective synthetic methodologies will further enhance its utility. Moreover, the exploration of derivatives of this compound in areas beyond oncology, such as neurodegenerative and inflammatory diseases, holds considerable promise. As the demand for targeted and personalized medicines increases, the importance of versatile and reactive building blocks like this compound in the drug discovery and development pipeline is set to grow.

References

- 1. researchgate.net [researchgate.net]

- 2. Unveiling the signaling network of FLT3-ITD AML improves drug sensitivity prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of 4-aminopyridine in human volunteers. A preliminary study using a new GLC method for its estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity and Stability of 3-Fluoro-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-nitropyridine is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique electronic properties, arising from the presence of a fluorine atom and a nitro group on the pyridine ring, render it a highly reactive intermediate for the synthesis of a diverse range of functionalized molecules.[1] This technical guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on its application in drug discovery and development.

This document details the compound's core reactivity, particularly in nucleophilic aromatic substitution reactions, and provides an analysis of its stability under various conditions. Experimental protocols for key transformations and its role as a precursor in the synthesis of kinase inhibitors targeting critical signaling pathways are also presented.

Core Reactivity: Nucleophilic Aromatic Substitution

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the 4-position. The fluorine atom at the 3-position further influences the regioselectivity of nucleophilic attack.

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The most labile position for substitution is the nitro group at the C-4 position, which is activated by the electron-withdrawing nature of the pyridine nitrogen and the adjacent nitro group. The fluorine atom at C-3 is less prone to substitution in comparison.

A common and well-documented reaction is the displacement of the nitro group by various nucleophiles, such as amines and alkoxides. This reaction is a key step in the synthesis of various biologically active compounds. For instance, the reaction of this compound with amines leads to the formation of 4-amino-3-fluoropyridine derivatives, which are important intermediates in the synthesis of kinase inhibitors.

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label=""]; node [shape=box, style="filled", color="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"this compound" [fillcolor="#FBBC05"]; "Nucleophile" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Substituted Product" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Leaving Group (NO2-)" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"this compound" -- "Substituted Product" [label=" + Nucleophile"]; "Substituted Product" -- "Leaving Group (NO2-)" [label=" - Leaving Group"]; } Nucleophilic Aromatic Substitution of this compound.

Synthesis of Bioactive Molecules

This compound serves as a crucial starting material for the synthesis of various kinase inhibitors, particularly those targeting the Janus kinase (JAK) and Phosphoinositide 3-kinase (PI3K) signaling pathways. These pathways are often dysregulated in cancer and inflammatory diseases.

Precursor for JAK Inhibitors

The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated cellular responses. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. This compound is a key intermediate in the synthesis of certain JAK inhibitors. The 4-amino-3-fluoropyridinyl moiety, derived from this compound, can serve as a core scaffold that interacts with the hinge region of the kinase domain.

Precursor for PI3K/Akt/mTOR Inhibitors

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. This compound is utilized in the synthesis of various PI3K/mTOR inhibitors. The fluoropyridine core can be incorporated into scaffolds that bind to the ATP-binding pocket of these kinases.

Quantitative Reactivity Data

| Precursor | Nucleophile | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |

| 3-Bromo-4-nitropyridine N-oxide | TBAF (0.5 eq) | DMSO | 25 | 5 min | This compound N-oxide | 37 | [2] |

| This compound N-oxide | H₂ (1 atm), 10% Pd/C | MeOH | 25 | 10 min | 3-Fluoro-4-aminopyridine | Quantitative | [2] |

| 3-Bromo-4-nitropyridine | TBAF (0.5 eq) | DMSO | 25 | 15 min | 3-Bromo-4-fluoropyridine | 71.1 ± 3.6 | [2] |

Stability Profile

This compound is generally stable under standard laboratory conditions.[3] However, as with many nitroaromatic compounds, it is susceptible to degradation under certain conditions.

-

Thermal Stability: The compound is expected to be stable at ambient temperatures. Storage at low temperatures (≤ -20 °C) is recommended to ensure long-term stability and prevent potential degradation.[1]

-

Photolytic Stability: Nitroaromatic compounds can be sensitive to light. It is advisable to store this compound in amber vials or protected from light to prevent photodecomposition.

-

Hydrolytic Stability: The compound is insoluble in water.[3] While specific data on its hydrolysis rate is not available, the presence of the activating nitro group could make the pyridine ring susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of 3-fluoro-4-hydroxypyridine.

-

Chemical Compatibility: It may react with strong oxidizing agents.[3] It is also incompatible with strong acids and bases, which could catalyze its degradation or unwanted side reactions.

Quantitative stability data from forced degradation studies are not widely published. Such studies, involving exposure to elevated temperatures, humidity, light, and various pH conditions, would be necessary to fully characterize its degradation profile and establish a definitive shelf life.

Experimental Protocols

The following are representative experimental protocols for key reactions involving this compound and its derivatives.

Synthesis of this compound N-oxide

This protocol describes the synthesis of the N-oxide derivative, which is a common precursor and exhibits similar reactivity to this compound.

Procedure:

To a solution of 3-bromo-4-nitropyridine N-oxide in dimethyl sulfoxide (DMSO), a solution of tetrabutylammonium fluoride (TBAF) is added. The reaction mixture is stirred at room temperature for a short period (e.g., 5 minutes). The reaction is then quenched with water and the product is extracted with a suitable organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound N-oxide.[2]

Reduction of this compound N-oxide to 3-Fluoro-4-aminopyridine

This protocol details the reduction of the nitro group to an amine, a common transformation in the synthesis of biologically active molecules.

Procedure:

This compound N-oxide is dissolved in methanol. A catalytic amount of 10% palladium on carbon is added to the solution. The mixture is then stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature. The reaction is typically rapid, often completing within 10 minutes. After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to afford 3-fluoro-4-aminopyridine.[2]

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis, particularly for the construction of complex heterocyclic molecules with applications in drug discovery. Its reactivity is dominated by nucleophilic aromatic substitution at the 4-position, enabling the facile introduction of various functional groups. While the compound is generally stable under standard conditions, care should be taken to protect it from light, strong acids, and strong bases. The synthetic utility of this compound is highlighted by its role as a key building block for the development of potent kinase inhibitors targeting the JAK-STAT and PI3K/Akt/mTOR pathways. Further quantitative studies on its reaction kinetics and degradation pathways would be beneficial for process optimization and a more complete understanding of its chemical behavior.

References

A Technical Guide to 3-Fluoro-4-nitropyridine: Commercial Availability, Purity Assessment, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and purity of 3-Fluoro-4-nitropyridine (CAS No. 13505-01-6), a key building block in the synthesis of pharmaceuticals and agrochemicals. This document offers a detailed overview for researchers, scientists, and drug development professionals, including tabulated data on suppliers, purities, and detailed, exemplary experimental protocols for purity assessment.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities, ranging from milligrams to several grams. Bulk quantities may be available upon request from some manufacturers. The purity of the commercially available product is generally high, with most suppliers offering grades of ≥95% or 97%.

Below is a summary of representative commercial sources for this compound. Please note that catalog numbers, pricing, and availability are subject to change and should be verified on the respective supplier's website.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Physical Form | Storage Conditions |

| Chem-Impex | 13505-01-6 | C₅H₃FN₂O₂ | 142.09 g/mol | ≥ 95% | Yellow to pale brown solid or liquid | Store at ≤ -20 °C |

| Sigma-Aldrich (Ambeed) | 13505-01-6 | C₅H₃FN₂O₂ | 142.09 g/mol | 97% | Liquid | Inert atmosphere, store in freezer, under -20°C[1] |

| Santa Cruz Biotechnology | 13505-01-6 | C₅H₃FN₂O₂ | 142.09 g/mol | Not Specified* | - | - |

*Purity should be confirmed by consulting the Certificate of Analysis for a specific lot.

Purity and Impurity Profile

The purity of this compound is a critical parameter, particularly in drug discovery and development, as impurities can lead to unwanted side reactions and affect the quality of the final active pharmaceutical ingredient (API). The typical purity of commercially available this compound is ≥95-97%.

Potential Impurities:

Understanding the synthetic routes to this compound can provide insight into potential impurities. Common synthetic pathways may involve the nitration of 3-fluoropyridine or the fluorination of a corresponding precursor.[2] Potential impurities could include:

-

Starting Materials: Residual unreacted starting materials, such as 3-fluoropyridine.

-

Isomers: Positional isomers, such as 2-fluoro-4-nitropyridine or 4-fluoro-3-nitropyridine, which may form during the synthesis.

-

Byproducts of Synthesis: Related compounds formed through side reactions. For instance, in syntheses starting from bromo-nitropyridine derivatives, residual brominated compounds could be present.[3]

-

Solvents: Residual solvents used during the synthesis and purification process.

The following diagram illustrates a generalized workflow for the quality control of this compound.

Quality control workflow for this compound.

Experimental Protocols for Purity Assessment

Detailed analytical methods are essential for the accurate determination of the purity of this compound. The following sections provide exemplary protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These are intended as representative methods and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase method is typically suitable.

Objective: To determine the purity of this compound and quantify any related impurities by area percentage.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or Trifluoroacetic acid, TFA)

-

This compound sample

-

Volumetric flasks and pipettes

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detector Wavelength: 254 nm

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |

-

-

Analysis:

-

Inject a blank (diluent) to ensure the absence of system peaks.

-

Inject the prepared sample solution.

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of this compound using the area percent method:

-

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

-

-

The following diagram illustrates the logical steps for developing an HPLC method for purity analysis.

HPLC method development workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, as well as residual solvents.

Objective: To identify and quantify volatile impurities and residual solvents in a this compound sample.

Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Helium (carrier gas)

-

Methylene chloride or other suitable solvent (GC grade)

-

This compound sample

-

Autosampler vials with septa

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in methylene chloride at a concentration of approximately 1 mg/mL.

-

-

GC-MS Conditions:

-

Inlet Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1)

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: 40-400 amu

-

-

Analysis:

-

Inject the prepared sample solution.

-

Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

-

Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

-

Quantify impurities using an internal standard or by area percent, assuming similar response factors for structurally related compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and can also be used for purity assessment through quantitative NMR (qNMR).

Objective: To confirm the chemical structure of this compound and assess its purity.

Instrumentation and Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard for qNMR (e.g., maleic anhydride, if required)

-

This compound sample

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Expected Chemical Shifts (δ, ppm) in CDCl₃ (predicted): The aromatic protons will appear in the range of 7.0-9.0 ppm. The fluorine atom will cause splitting of the adjacent proton signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Chemical Shifts (δ, ppm) in CDCl₃ (predicted): Aromatic carbons will appear in the range of 110-160 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum. This is highly specific for fluorine-containing compounds.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Analyze the chemical shifts, coupling patterns, and integration of the ¹H NMR spectrum to confirm the structure.

-

Analyze the chemical shifts and C-F couplings in the ¹³C NMR spectrum.

-

The presence of a single major peak in the ¹⁹F NMR spectrum is a good indicator of purity with respect to other fluorinated species.

-

For qNMR, a certified internal standard is added, and the purity is calculated by comparing the integral of a known proton signal from the analyte to a known proton signal from the standard.

-

This comprehensive guide provides a solid foundation for researchers and professionals working with this compound, enabling informed decisions regarding its sourcing, handling, and quality assessment.

References

An In-depth Technical Guide to the Safety, Storage, and Handling of 3-Fluoro-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, storage requirements, and handling procedures for 3-Fluoro-4-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a yellow to pale brown solid or liquid with a molecular weight of 142.09 g/mol .[1] It is important to understand its physical and chemical properties to handle it safely.

| Property | Value | Reference |

| CAS Number | 13505-01-6 | [1][2][3][4] |

| Molecular Formula | C₅H₃FN₂O₂ | [1][2][3] |

| Molecular Weight | 142.09 g/mol | [1][2][3] |

| Appearance | Yellow to pale brown solid or liquid | [1] |

| Melting Point | 49 - 53 °C | [5] |

| Boiling Point | 245.8 °C at 760 mmHg | [5] |

| Flash Point | 102.5 °C | [5] |

| Solubility in Water | Insoluble | [5] |

| Solubility in Organic Solvents | Soluble in dichloromethane and chloroform | [5] |

Safety and Hazard Information

This compound and its structural isomers are classified as hazardous. The following GHS hazard statements are associated with this class of compounds.

GHS Hazard Statements:

Signal Word: Warning[8]

Due to the lack of specific LD50 and LC50 data for this compound, a thorough risk assessment should be conducted before use, based on the hazards of structurally similar compounds.

Personal Protective Equipment (PPE)

Strict adherence to recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or neoprene rubber). | Prevents skin contact which can lead to irritation and absorption of the chemical. |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin contact. |

| Respiratory Protection | Use in a well-ventilated area or under a certified chemical fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if exposure limits are exceeded or if irritation is experienced. | Prevents inhalation of harmful dust or vapors.[9] |

Storage and Handling

Proper storage and handling are critical to maintain the stability of this compound and prevent accidents.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

The recommended storage temperature is under -20°C in an inert atmosphere.[1][8]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[10]

-

Store separately from incompatible materials.[11]

Incompatible Materials:

-

Strong oxidizing agents: May cause violent reactions.[8]

-

Strong acids and bases: Can lead to structural changes and reactions such as hydrolysis.[8]

-

Acids, acid anhydrides, and acid chlorides. [10]

Handling:

-

All handling should be conducted in a well-ventilated laboratory or under a certified chemical fume hood.[12]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Avoid inhalation of dust or vapors.[9]

-

Wash hands thoroughly after handling.

-

Use non-sparking tools and take precautionary measures against static discharge.[9]

Emergency Procedures

In case of accidental exposure or spills, immediate and appropriate action is critical.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[9]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[9]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[11]

Spill Management:

-

Evacuate personnel from the spill area.

-

Wear appropriate PPE as detailed above.

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.

-

For larger spills, contain the spill and absorb it with an inert material before collection for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

Do not allow the chemical to enter drains or waterways.

Disposal

Dispose of waste in accordance with all local, state, and federal regulations. This compound and its container should be disposed of as hazardous waste. Do not mix with other waste streams.

Experimental Protocols

This compound is a valuable building block in organic synthesis, particularly in nucleophilic aromatic substitution reactions.[1] The following is a general protocol for such a reaction, which should be adapted and optimized for specific substrates and conditions.

General Protocol for Nucleophilic Aromatic Substitution:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an appropriate anhydrous solvent (e.g., DMSO, DMF).

-

Reagent Addition: Add the nucleophile to the reaction mixture. The reaction may require the presence of a base to facilitate the substitution.

-

Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution).

-

Extraction: Extract the product into a suitable organic solvent.

-

Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by an appropriate method (e.g., flash chromatography, recrystallization).

Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Nucleophilic Aromatic Substitution Pathway

This diagram illustrates a generalized reaction pathway for the nucleophilic aromatic substitution of a leaving group on a pyridine ring, a common application of this compound.

Caption: Generalized pathway for nucleophilic aromatic substitution on a pyridine ring.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 13505-01-6 [sigmaaldrich.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Fluoro-3-nitropyridine | C5H3FN2O2 | CID 20129128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data [pipzine-chem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 3-Fluoro-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) on 3-Fluoro-4-nitropyridine is a pivotal reaction in medicinal chemistry and drug development. This compound serves as a versatile building block for the synthesis of a wide array of substituted pyridine derivatives, which are integral components of numerous pharmaceutical agents. The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group positioned para to the fluorine atom. This electronic arrangement facilitates the displacement of the fluoride ion by a diverse range of nucleophiles, making this compound a valuable intermediate in the synthesis of complex molecules, including anti-cancer and anti-inflammatory drugs.[1]

The reactivity of the fluorine atom as a leaving group in this SNAr reaction is a key feature. Despite the high strength of the C-F bond, the rate-determining step of the SNAr mechanism is the initial nucleophilic attack to form a stabilized intermediate, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine enhances the electrophilicity of the carbon at the 3-position, making it highly susceptible to nucleophilic attack.

Mechanism of Nucleophilic Aromatic Substitution

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization significantly stabilizes the intermediate, which is the rate-determining step of the reaction.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context, yielding the substituted product.

The following diagram illustrates the general mechanism of the SNAr reaction on this compound.

Caption: General mechanism of the SNAr reaction on this compound.

Applications in Drug Development

This compound is a key starting material in the synthesis of various biologically active molecules. A common synthetic strategy involves the SNAr reaction to introduce a desired functional group, followed by the reduction of the nitro group to an amine. This resulting aminopyridine can then be further functionalized. For instance, 3-fluoro-4-aminopyridine, derived from this compound, is a precursor to compounds investigated for treating neurological disorders like multiple sclerosis.[2] The ability to perform selective SNAr reactions on this substrate allows for the construction of complex molecular architectures with desired pharmacological properties.

Experimental Protocols and Data

The following sections provide detailed protocols and quantitative data for the SNAr reaction of this compound with various classes of nucleophiles.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a widely used transformation. The choice of solvent and the use of a base are critical for achieving high yields.

General Protocol for Amination:

-

To a solution of this compound (1.0 eq.) in an appropriate solvent (e.g., DMSO, DMF, or a high-boiling alcohol), add the amine nucleophile (1.0-1.2 eq.).

-

If the amine is used as its salt, or if the reaction requires a non-nucleophilic base, add a suitable base such as K₂CO₃, Cs₂CO₃, or a tertiary amine (e.g., triethylamine, diisopropylethylamine) (1.5-2.0 eq.).

-

Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 120 °C) and stir for the specified time.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature, and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Quantitative Data for Amination Reactions:

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Morpholine | K₂CO₃ | DMSO | 80 | 2 | 95 | Hypothetical Example |

| Piperidine | Et₃N | EtOH | Reflux | 4 | 92 | Hypothetical Example |

| Aniline | Cs₂CO₃ | DMF | 100 | 6 | 85 | Hypothetical Example |

| Benzylamine | K₂CO₃ | CH₃CN | Reflux | 5 | 88 | Hypothetical Example |

Note: The data in this table is representative and based on typical SNAr reactions of activated fluoropyridines. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Reaction with Thiol Nucleophiles

Thiol nucleophiles readily displace the fluoride in this compound to form the corresponding thioethers. These reactions are typically carried out in the presence of a base to deprotonate the thiol.

General Protocol for Thiolation:

-

To a solution of the thiol (1.1 eq.) in a polar aprotic solvent such as DMF or DMSO, add a base (e.g., NaH, K₂CO₃, or Cs₂CO₃) (1.2 eq.) at 0 °C.

-

Stir the mixture for 15-30 minutes to form the thiolate.

-

Add a solution of this compound (1.0 eq.) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the crude product by chromatography.

Quantitative Data for Thiolation Reactions:

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | K₂CO₃ | DMF | 25 | 3 | 90 | Hypothetical Example |

| Benzyl mercaptan | NaH | THF | 25 | 2 | 93 | Hypothetical Example |

| Ethanethiol | Cs₂CO₃ | DMSO | 25 | 4 | 87 | Hypothetical Example |

Note: The data in this table is representative and based on typical SNAr reactions of activated fluoropyridines. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Reaction with Alkoxide Nucleophiles

Alkoxides are potent nucleophiles that can displace the fluoride from this compound to form the corresponding ethers. Anhydrous conditions are crucial to prevent the formation of hydrolysis byproducts.

General Protocol for Alkoxylation:

-

To a solution of the alcohol in an anhydrous solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.1 eq.) at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes to generate the alkoxide.

-

Add a solution of this compound (1.0 eq.) in the same anhydrous solvent.

-

Stir the reaction at the appropriate temperature until completion.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data for Alkoxylation Reactions:

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium methoxide | NaOMe | MeOH | 60 | 3 | 89 | Hypothetical Example |

| Sodium ethoxide | NaOEt | EtOH | Reflux | 5 | 86 | Hypothetical Example |

| Potassium phenoxide | K₂CO₃/Phenol | DMF | 80 | 6 | 82 | Hypothetical Example |

Note: The data in this table is representative and based on typical SNAr reactions of activated fluoropyridines. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Workflow

The following diagram outlines a typical workflow for conducting an SNAr reaction with this compound, from reaction setup to product purification.

Caption: A typical experimental workflow for an SNAr reaction.

Conclusion

This compound is a highly valuable and reactive substrate for nucleophilic aromatic substitution reactions. Its utility in the synthesis of complex, biologically active molecules makes it an important tool for researchers in drug discovery and development. The protocols and data presented in these application notes provide a foundation for the successful implementation of SNAr reactions using this versatile building block. Careful control of reaction conditions, including solvent, base, and temperature, is essential for achieving high yields and purity of the desired substituted pyridine products.

References

Application Notes and Protocols for 3-Fluoro-4-nitropyridine in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-fluoro-4-nitropyridine in three major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and nitro substituents on the pyridine ring.

The electron-withdrawing nature of both the fluorine and nitro groups activates the pyridine ring towards nucleophilic attack and facilitates oxidative addition in palladium-catalyzed cycles. However, the nitro group can be sensitive to certain reductive conditions and strong bases, necessitating careful optimization of reaction parameters. The protocols and data presented herein are based on established methodologies for structurally similar compounds and serve as a robust starting point for reaction development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.

Quantitative Data Summary

While specific data for the Suzuki-Miyaura coupling of this compound is not extensively reported, the following table summarizes typical conditions and yields for the coupling of structurally similar bromopyridines and other halo(nitro)aromatics, providing a reasonable expectation for reaction performance.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | 81 | [1] |

| 2 | 2-Bromo-4-fluoro-5-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | 92 | [1] |

| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 85-95 | General Protocol |

| 4 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane | 100 | 89 | [2] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Water (if using a biphasic system)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous solvent (and water if applicable) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines. This reaction is crucial for the synthesis of various biologically active molecules. Care must be taken with the choice of base, as strong bases like NaOtBu can potentially react with the nitro group. Milder bases like K₃PO₄ or Cs₂CO₃ are often preferred.

Quantitative Data Summary

The following table provides representative data for the Buchwald-Hartwig amination of related halo-pyridines and nitroarenes.

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | 3-Halo-2-aminopyridine | Morpholine | Pd₂(dba)₃ (2.5) | RuPhos (5) | LiHMDS (2.2) | Toluene | 100 | 83 | [3] |

| 2 | 4-Bromo-N,N-dimethylaniline | Morpholine | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ (2) | t-BuOH | 100 | 95 | [4] |

| 3 | 1-Bromo-4-nitrobenzene | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 110 | 90-98 | General Protocol |

| 4 | 3-Bromo-4-isopropylpyridine | Piperidine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 85-95 | [5] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)

-

Base (e.g., K₃PO₄ or Cs₂CO₃, 1.5-2.0 equiv)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base.

-

Add this compound and the amine.

-